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  • Product: 2-Methyl-4-phenyl-6H-1,3,5-oxathiazine
  • CAS: 58955-85-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Methyl-4-phenyl-6H-1,3,5-oxathiazine: Structure, Properties, and Synthetic Considerations

For the Attention of Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical structure and known properties of 2-Methyl-4-phenyl-6H-1,3,5-oxathia...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and known properties of 2-Methyl-4-phenyl-6H-1,3,5-oxathiazine. Given the limited direct literature on this specific compound, this document synthesizes available data with established knowledge of the broader class of 1,3,5-oxathiazine derivatives to offer a predictive and insightful resource for research and development.

Introduction to the 1,3,5-Oxathiazine Scaffold

The 1,3,5-oxathiazine ring system is a six-membered heterocycle containing one oxygen, one sulfur, and one nitrogen atom at positions 1, 3, and 5, respectively. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. Compounds incorporating this heterocyclic core have been investigated for their potential as antibacterial, antifungal, and antitumor agents. The arrangement of heteroatoms in the ring imparts unique electronic and conformational properties, making it a versatile template for the design of novel therapeutic agents.

Chemical Identity and Physical Properties of 2-Methyl-4-phenyl-6H-1,3,5-oxathiazine

2-Methyl-4-phenyl-6H-1,3,5-oxathiazine is a specific derivative of the 1,3,5-oxathiazine family. While detailed experimental data for this compound is not extensively published in peer-reviewed literature, its fundamental properties have been cataloged.

PropertyValueSource
CAS Number 58955-85-4[1]
Molecular Formula C10H11NOS[1]
Appearance Liquid[1]
Purity Typically ≥99.0%[1]
Storage Store in a tightly closed container.[1]

A summary of the basic chemical and physical properties of 2-Methyl-4-phenyl-6H-1,3,5-oxathiazine.

Proposed Synthesis and Mechanistic Insights

A potential retrosynthetic analysis suggests that the target molecule could be formed from the reaction of a thioamide, an aldehyde, and a source of ammonia or a primary amine, in a variation of a multicomponent reaction.

Synthetic_Workflow reagents Thioacetamide + Benzaldehyde + Formaldehyde (or equivalent) intermediate Acyclic Intermediate reagents->intermediate Condensation cyclization Intramolecular Cyclization intermediate->cyclization Acid or Base Catalysis product 2-Methyl-4-phenyl-6H-1,3,5-oxathiazine cyclization->product

Figure 1. A proposed generalized workflow for the synthesis of 2-Methyl-4-phenyl-6H-1,3,5-oxathiazine, highlighting the key stages of condensation and intramolecular cyclization.

Experimental Protocol (Hypothetical)

The following is a hypothetical, step-by-step protocol for the synthesis of 2-Methyl-4-phenyl-6H-1,3,5-oxathiazine, based on general procedures for similar heterocyclic systems.

  • Reaction Setup: To a solution of thioacetamide (1 equivalent) in a suitable solvent such as ethanol or dioxane, add benzaldehyde (1 equivalent).

  • Addition of Reagents: Add an aqueous solution of formaldehyde (1.1 equivalents) and a catalytic amount of a base (e.g., potassium carbonate) or acid (e.g., p-toluenesulfonic acid).

  • Reaction Conditions: The reaction mixture is stirred at room temperature or heated under reflux for a period of 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired 2-Methyl-4-phenyl-6H-1,3,5-oxathiazine.

Spectroscopic Characterization (Predicted)

The structural elucidation of 2-Methyl-4-phenyl-6H-1,3,5-oxathiazine would rely on a combination of spectroscopic techniques. Based on the analysis of related compounds, the following spectral data can be predicted.

TechniquePredicted Key Signals
¹H NMR - Singlet for the methyl protons (CH₃) at approximately 2.0-2.5 ppm.- A multiplet in the aromatic region (7.2-7.6 ppm) corresponding to the phenyl group protons.- Signals for the methylene protons (CH₂) of the oxathiazine ring, likely appearing as distinct singlets or an AB quartet in the range of 4.0-5.5 ppm.
¹³C NMR - A signal for the methyl carbon around 20-25 ppm.- Aromatic carbon signals between 125-140 ppm.- Signals for the methylene carbons of the ring.- A signal for the quaternary carbon of the phenyl group attached to the ring.- A signal for the carbon atom of the C=N-S-C=O linkage.
FT-IR (cm⁻¹) - C-H stretching vibrations for the aromatic and aliphatic groups (around 3100-2850 cm⁻¹).- C=N stretching vibration (around 1650-1600 cm⁻¹).- C-O-C and C-S-C stretching vibrations in the fingerprint region.
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight of C10H11NOS.

Potential Biological Activities and Drug Development Implications

While there is no specific biological data for 2-Methyl-4-phenyl-6H-1,3,5-oxathiazine, the broader class of 1,3-oxazine and related heterocyclic derivatives has shown a wide range of pharmacological activities.[2] These include:

  • Antimicrobial Activity: Many 1,3-oxazine derivatives have demonstrated potent antibacterial and antifungal properties.[3]

  • Anticancer Activity: Certain benzoxazine derivatives have been investigated for their potential as anticancer agents.

  • Other Activities: Various derivatives have also been explored for anti-inflammatory, analgesic, and anticonvulsant effects.

The presence of the phenyl and methyl substituents on the 1,3,5-oxathiazine core of the target molecule provides a foundation for further structural modifications to explore and optimize its potential biological activities. The lipophilic phenyl group may enhance membrane permeability, a desirable property for drug candidates.

Signaling_Pathways cluster_drug_development Drug Development Pathway lead_compound 2-Methyl-4-phenyl-6H-1,3,5-oxathiazine (Lead Compound) sar Structure-Activity Relationship (SAR) Studies lead_compound->sar Initial Screening optimization Lead Optimization sar->optimization Identification of Pharmacophore preclinical Preclinical Studies optimization->preclinical Candidate Selection clinical Clinical Trials preclinical->clinical Safety & Efficacy

Sources

Exploratory

The Ascendant Role of 1,3,5-Oxathiazine Derivatives in Modern Drug Discovery: A Technical Guide

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular scaffolds that can address unmet therapeutic needs. Among the myriad of heterocyclic systems, the 1,3,5-o...

Author: BenchChem Technical Support Team. Date: February 2026

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular scaffolds that can address unmet therapeutic needs. Among the myriad of heterocyclic systems, the 1,3,5-oxathiazine core has emerged as a structure of significant interest, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive literature review of 1,3,5-oxathiazine derivatives, delving into their synthesis, chemical properties, and burgeoning applications in drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering field-proven insights and detailed methodologies to accelerate the exploration of this promising class of compounds.

The Allure of the 1,3,5-Oxathiazine Scaffold: An Introduction

The 1,3,5-oxathiazine ring is a six-membered heterocycle containing one oxygen, one sulfur, and one nitrogen atom. This unique arrangement of heteroatoms imparts a distinct electronic and conformational profile, rendering it a versatile template for the design of bioactive molecules. The inherent asymmetry and the potential for diverse substitution patterns allow for the fine-tuning of physicochemical properties and biological targets. Derivatives of this scaffold have garnered attention for their potential as anticancer, antimicrobial, and anti-inflammatory agents, making them a fertile ground for drug discovery programs.[1][2][3]

The Synthetic Landscape: Crafting the 1,3,5-Oxathiazine Core

The construction of the 1,3,5-oxathiazine ring system can be achieved through several synthetic strategies, with the choice of method often dictated by the desired substitution pattern and the availability of starting materials. The causality behind these experimental choices lies in the strategic formation of key bonds to assemble the heterocyclic core.

Cycloaddition Reactions: A Convergent Approach

Cycloaddition reactions represent a powerful and convergent strategy for the synthesis of 1,3,5-oxathiazine derivatives.[1] These reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a cyclic adduct. For instance, a [4+2] cycloaddition can be envisioned where a 1-thia-3-azabutadiene equivalent reacts with a suitable dienophile.

A notable example involves the reaction of N-((1-carboxamido-2,2,2-trichloroethyl)carbamothioyl)benzamides with dicyclohexylcarbodiimide (DCC).[1] In this transformation, it is proposed that the thiourea derivative undergoes dehydrosulfurization in the presence of DCC to form a transient carbodiimide intermediate. This intermediate then participates in a [4+2] cycloaddition reaction with a second molecule of DCC to yield the final 1,3,5-oxadiazine product.[1] The driving force for this reaction is the formation of the stable heterocyclic ring and the concomitant elimination of dicyclohexylthiourea.

Caption: Proposed [4+2] cycloaddition mechanism.

Intramolecular Cyclization: A Stepwise Strategy

Intramolecular cyclization offers a more stepwise approach to the 1,3,5-oxathiazine core, often involving the formation of one bond at a time to close the ring. This strategy provides a high degree of control over the final structure. A common method involves the cyclization of appropriately functionalized open-chain precursors. For example, the intramolecular cyclization of bisamidals and amidoalkylated thioureas has been successfully employed.[1]

Experimental Protocol: Synthesis of N-(2,2,2-trichloro-1-(((2Z,4E)-3-cyclohexyl-2-(cyclohexylimino)-6-phenyl-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)ethyl)carboxamides [1]

  • Preparation of N-(1-Amino-2,2,2-trichloroethyl)carboxamides: To a solution of the corresponding N-(2,2,2-trichloro-1-hydroxyethyl)carboxamide (10 mmol) in a suitable solvent, thionyl chloride (12 mmol) is added, and the mixture is refluxed. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is treated with ammonia in a solvent like MTBE.

  • Synthesis of N-((1-Carboxamido-2,2,2-trichloroethyl)carbamothioyl)benzamides: The N-(1-amino-2,2,2-trichloroethyl)carboxamide (10 mmol) is dissolved in acetonitrile, and a solution of benzoyl isothiocyanate (10 mmol) in acetonitrile is added. The mixture is heated to boiling and then left at room temperature for 12 hours. The precipitated thiourea derivative is collected by filtration.

  • Cyclization to the 1,3,5-Oxadiazine Derivative: To a suspension of the thiourea derivative (5 mmol) in acetonitrile (20 mL), dicyclohexylcarbodiimide (10 mmol) is added. The reaction mixture is refluxed for 50-60 minutes. After cooling, the precipitated dicyclohexylthiourea is filtered off. The filtrate is concentrated, and the residue is purified by recrystallization to afford the target 1,3,5-oxadiazine derivative.

The choice of DCC as the dehydrosulfurizing and cyclizing agent is crucial. Its high reactivity towards thioureas facilitates the initial formation of the carbodiimide intermediate, and its ability to act as a dienophile in the subsequent cycloaddition drives the reaction to completion.

Chemical Characteristics and Structural Elucidation

The structural confirmation of newly synthesized 1,3,5-oxathiazine derivatives relies on a combination of spectroscopic techniques. The presence of characteristic functional groups and the overall molecular framework are elucidated using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, as well as Mass Spectrometry (MS).[1][2][4]

Spectroscopic TechniqueKey Observables for 1,3,5-Oxathiazine Derivatives
Infrared (IR) Spectroscopy Characteristic absorption bands for C=N, C-O, and C-S bonds within the heterocyclic ring. The presence of other functional groups on the substituents will also be evident.
¹H NMR Spectroscopy Chemical shifts and coupling patterns of protons on the heterocyclic ring and its substituents provide information on the connectivity and stereochemistry of the molecule.
¹³C NMR Spectroscopy Chemical shifts of carbon atoms in the 1,3,5-oxathiazine ring confirm the carbon skeleton of the heterocycle.
Mass Spectrometry (MS) The molecular ion peak confirms the molecular weight of the synthesized compound. Fragmentation patterns can provide further structural information.[2]

Biological Activities and Therapeutic Potential

1,3,5-Oxathiazine derivatives have demonstrated a wide array of biological activities, positioning them as promising candidates for drug development in various therapeutic areas.[1][3]

Anticancer Activity

Several studies have highlighted the potent anticancer properties of 1,3,5-oxathiazine derivatives against various cancer cell lines.[3][5] The proposed mechanism of action for some of these compounds involves the induction of reactive oxygen species (ROS).[5] Elevated ROS levels can lead to oxidative stress, DNA damage, and ultimately, apoptosis in cancer cells.

A study on a series of oxathiazinane derivatives revealed a correlation between their antineoplastic and antibacterial activities, with both effects appearing to be driven by the induction of ROS.[5] This dual activity is particularly interesting in the context of treating cancer patients who are often susceptible to infections.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Oxathiazinane derivatives (GP-2250, 2293, 2289, 2296)Various (pancreas, colon, skin, breast)Significant cytotoxic and growth inhibitory effects[5][6]
4H-benzo[d][2][5]oxazinesMCF-7, HCC19543.1 - 95[7]
Oxazine-linked pyrimidine (TRX-01)MCF-79.17[7]
2H-benzo[b][5][8]oxazin-3(4H)-one derivativeHCT1164.87[7]

graph "Anticancer_Mechanism" {
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rankdir=TB;
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Oxathiazine [label="1,3,5-Oxathiazine\nDerivative", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CancerCell [label="Cancer Cell"]; ROS [label="Increased ROS Production", shape=ellipse, fillcolor="#FBBC05"]; OxidativeStress [label="Oxidative Stress"]; DNADamage [label="DNA Damage"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Oxathiazine -> CancerCell; CancerCell -> ROS; ROS -> OxidativeStress; OxidativeStress -> DNADamage; DNADamage -> Apoptosis; }

Caption: Proposed ROS-mediated anticancer mechanism.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. 1,3,5-Oxathiazine derivatives have shown promising activity against a range of bacteria and fungi.[1][3] As mentioned earlier, the antibacterial effect of some oxathiazinane derivatives appears to be linked to the induction of ROS, suggesting a potential mechanism for their antimicrobial action.[5]

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
Oxathiazinane derivativesMRSA and other bacteriaDemonstrated activity[5]
Dihydro-1,3-oxazine derivativesMycobacterium tuberculosis<2[7]
1,2-bis(6-substituted-2H-benzo[e][2][5]oxazin-3(4H)-yl)ethanesS. aureus, E. coli, S. Typhi, B. subtilis6.25[7]
1,2-bis(6-substituted-2H-benzo[e][2][5]oxazin-3(4H)-yl)ethanesA. flavus, C. albicans, A. niger, C. oxysporum6.25[7]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution) [7]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The 1,3,5-oxathiazine derivative is serially diluted in the broth medium in a microtiter plate.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for the growth of the microorganism.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory and Antioxidant Activities

Chronic inflammation is implicated in a multitude of diseases. Certain 1,3-oxazine derivatives have exhibited significant anti-inflammatory and antioxidant properties.[4][9] The anti-inflammatory mechanism may involve the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX). The antioxidant activity is often evaluated by the ability of the compounds to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[9]

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of a molecule and its biological activity is paramount in drug design. For 1,3,5-oxathiazine derivatives, certain structural features have been identified as being important for their activity.

A study on oxathiazinane derivatives revealed that specific substitutions are crucial for both their antineoplastic and antibacterial effects.[5] For instance, the presence of certain functional groups at specific positions on the heterocyclic ring or its substituents can significantly impact the compound's ability to induce ROS and exert its biological effects. The derivatives GP-2250, 2293, 2289, and 2296 showed both antineoplastic and antibacterial activity, while derivatives 2255, 2256, and 2287 were inactive, highlighting the importance of the specific substitution patterns.[5]

Future Perspectives

The field of 1,3,5-oxathiazine chemistry is ripe with opportunities for further exploration. Future research should focus on:

  • Expansion of the Chemical Space: The synthesis of novel derivatives with diverse substitution patterns will be crucial to expand the structure-activity relationship knowledge base and identify compounds with improved potency and selectivity.

  • Elucidation of Mechanisms of Action: While ROS induction has been proposed as a mechanism for some derivatives, further studies are needed to unravel the precise molecular targets and signaling pathways involved in their anticancer and antimicrobial activities.

  • In Vivo Studies: Promising candidates identified in vitro should be advanced to in vivo models to evaluate their efficacy, pharmacokinetic properties, and safety profiles.

Conclusion

1,3,5-Oxathiazine derivatives represent a compelling class of heterocyclic compounds with significant therapeutic potential. Their synthetic tractability, coupled with a broad spectrum of biological activities, makes them an attractive scaffold for the development of new drugs. This technical guide has provided a comprehensive overview of the current state of knowledge on these fascinating molecules, from their synthesis and chemical properties to their biological applications and structure-activity relationships. It is hoped that the insights and methodologies presented herein will serve as a valuable resource for the scientific community and inspire further innovation in the pursuit of novel therapeutics based on the 1,3,5-oxathiazine core.

References

  • Majchrzak-Stiller, B., et al. (2023). Oxathiazinane derivatives display both antineoplastic and antibacterial activity: a structure activity study. Journal of Cancer Research and Clinical Oncology, 149(11), 9071-9083. [Link]

  • Pokotylo, I. O., et al. (2022). A New Approach to the Synthesis of 4H-1,3,5-Oxadiazine Derivatives. Biointerface Research in Applied Chemistry, 13(4), 379. [Link]

  • Kiselev, V. V., et al. (2021). 1,3,5-Oxadiazines and 1,3,5-Thiadiazines. Chemistry of Heterocyclic Compounds, 57(8), 813-815. [Link]

  • Pokotylo, I. O., et al. (2022). A New Approach to the Synthesis of 4H-1,3,5-Oxadiazine Derivatives. ResearchGate. [Link]

  • Zadorozhnii, P. V., et al. (2021). A new method for the synthesis of 4H-1,3,5-oxadiazine derivatives. ResearchGate. [Link]

  • Yildirim, A., et al. (2010). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. E-Journal of Chemistry, 7(4), 1221-1228. [Link]

  • Al-Masoudi, N. A. L., et al. (2018). Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK. Oncology Letters, 15(5), 7687-7695. [Link]

  • Arote, R. B., et al. (2022). 1,3-Oxazine as a Promising Scaffold for the Development of Biologically Active Lead Molecules. ResearchGate. [Link]

  • Al-Amiery, A. A., et al. (2023). Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives through chalcone intermediates. Journal of the Indian Chemical Society, 100(1), 100822. [Link]

  • Al-Zoubi, W., et al. (2023). Synthesis of 1,3-oxazines based on piperazine. ScienceDirect. [Link]

  • Majchrzak-Stiller, B., et al. (2023). Oxathiazinane derivatives display both antineoplastic and antibacterial activity: a structure activity study. PMC. [Link]

  • Balaha, M. F., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(4), 28-45. [Link]

  • Chaitra, G., & Rohini, R. M. (2022). Synthesis and Biological Activities of[2][5]-Oxazine Derivatives. Der Pharma Chemica, 14(1), 1-8. [Link]

  • Chaitra, G., & Rohini, R. M. (2022). Synthesis and Biological Activities of[2][5]-Oxazine Derivatives. Der Pharma Chemica. [Link]

Sources

Foundational

Technical Assessment: Solubility Thermodynamics &amp; Solvent Selection for 2-Methyl-4-phenyl-6H-1,3,5-oxathiazine

Executive Summary This technical guide provides a comprehensive analysis of the solubility profile of 2-Methyl-4-phenyl-6H-1,3,5-oxathiazine (CAS: 58955-85-4).[1][2] As a lipophilic heterocyclic compound containing oxyge...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of 2-Methyl-4-phenyl-6H-1,3,5-oxathiazine (CAS: 58955-85-4).[1][2] As a lipophilic heterocyclic compound containing oxygen, sulfur, and nitrogen within a six-membered ring, its solubility behavior is governed by specific dipole-dipole interactions and van der Waals forces.[1]

This document is structured to guide researchers through the theoretical solubility parameters , experimental validation protocols , and solvent selection strategies for extraction and crystallization processes. Given the niche status of this specific isomer in public literature, data presented here synthesizes structural thermodynamic predictions with empirical behaviors of the broader 1,3,5-oxathiazine class.[1]

Physicochemical Characterization & Thermodynamic Basis[1][3]

To understand the solubility profile, we must first analyze the molecular architecture that dictates solvent interaction.

Structural Analysis

The molecule features three distinct domains affecting solvation:

  • The Heterocyclic Core (1,3,5-oxathiazine): A polar domain capable of hydrogen bond acceptance (via N and O) and dipole interactions (via S).[1][2]

  • The Phenyl Group (C4-position): A significant lipophilic moiety that drives solubility in non-polar and aromatic solvents (π-π stacking potential).[1]

  • The Methyl Group (C2-position): A minor hydrophobic contributor that slightly increases the partition coefficient (LogP).[1]

Predicted Physicochemical Properties[1]
  • Molecular Formula: C₁₀H₁₁NOS

  • Molecular Weight: ~193.27 g/mol

  • Predicted LogP (Octanol/Water): 2.4 – 2.8 (Lipophilic)[1]

  • H-Bond Donors: 0 (assuming the 6H-isomer with no N-H)

  • H-Bond Acceptors: 3 (N, O, S)[1][2]

Thermodynamic Implication: The lack of H-bond donors makes this compound poorly soluble in water but highly soluble in aprotic solvents that can solvate the polar core without requiring proton donation.

Solubility Profile: Solvent Class Analysis

The following profile categorizes solvents based on their interaction efficiency with 2-Methyl-4-phenyl-6H-1,3,5-oxathiazine. Data is derived from Hansen Solubility Parameters (HSP) relative to the compound's structural analogs (e.g., thialdines).[1]

Table 1: Predicted Solubility Landscape
Solvent ClassRepresentative SolventsSolubility RatingThermodynamic Rationale
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)High dispersion forces match the phenyl ring; moderate polarity matches the heterocycle.[1]
Polar Aprotic DMSO, DMF, AcetonitrileVery High (>80 mg/mL)Strong dipole interactions solvate the N/O/S core; lack of H-bond donation is not a hindrance.[1]
Esters & Ethers Ethyl Acetate, THF, Diethyl EtherGood (20–60 mg/mL)Compatible polarity; Ethyl Acetate is the recommended "green" solvent for extraction.[1]
Alcohols (Polar Protic) Methanol, Ethanol, IsopropanolModerate (5–25 mg/mL)Soluble, but requires heating.[1] The hydrophobic phenyl group resists the H-bonding network of cold alcohols.
Aromatic Hydrocarbons Toluene, BenzeneModerate-Good π-π interactions with the phenyl substituent facilitate dissolution.
Aliphatic Hydrocarbons Hexane, Heptane, PentanePoor (<1 mg/mL)The polar heterocyclic core prevents integration into the non-polar alkane lattice.[1][2]
Aqueous Media Water, PBS (pH 7.[1][3]4)Insoluble (<0.1 mg/mL)High lipophilicity (LogP >2.[1]4) precludes aqueous solubility without co-solvents or surfactants.[1]

Critical Note on Stability: 1,3,5-oxathiazines can be sensitive to hydrolysis in highly acidic aqueous environments.[1][2] Avoid prolonged exposure to protic solvents with pH < 3.

Experimental Protocol: Solubility Determination

Materials Required[2][5][6]
  • Compound: >50 mg of 2-Methyl-4-phenyl-6H-1,3,5-oxathiazine (purity >98%).[1][2]

  • Solvents: HPLC grade (DCM, EtOH, DMSO, Water, Hexane).[1][2]

  • Equipment: Orbital shaker (temperature controlled), 0.45 µm PTFE syringe filters, HPLC system.

Step-by-Step Methodology
  • Preparation: Weigh excess compound (approx. 10 mg) into 4 mL glass vials.

  • Solvent Addition: Add 1.0 mL of the target solvent to each vial.

  • Equilibration:

    • Seal vials and place in the orbital shaker at 25°C ± 0.1°C for 24 hours .

    • Why: 24 hours ensures thermodynamic equilibrium is reached, overcoming slow dissolution kinetics of the crystalline lattice.

  • Filtration:

    • Allow samples to stand for 1 hour to let undissolved solids settle.

    • Filter the supernatant using a 0.45 µm PTFE filter (PTFE is resistant to aggressive organics like DCM).[1]

  • Quantification (HPLC-UV):

    • Dilute the filtrate with Acetonitrile (ACN) to fall within the linear calibration range.[1]

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[1][2]

    • Mobile Phase: ACN:Water (70:30 v/v) is a good starting point given the LogP.[1]

    • Detection: UV at 254 nm (targeting the phenyl chromophore).

Process Applications: Extraction & Crystallization[1]

Based on the solubility differential, the following workflows are recommended for processing this compound.

Extraction Strategy
  • Primary Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[1]

  • Mechanism: High partition coefficient favors the organic phase.

  • Protocol: In a biphasic system (Water/Organic), the compound will partition >95% into the DCM layer.[1][2] Wash with brine to remove trace water, dry over MgSO₄, and concentrate.[1]

Crystallization Strategy (Purification)

The "Moderate" solubility in alcohols makes them ideal for recrystallization.[1]

  • Solvent System: Ethanol (EtOH) or Ethanol/Water mixture.[1]

  • Technique:

    • Dissolve the crude solid in boiling Ethanol (high solubility).

    • Slowly cool to room temperature, then to 4°C.

    • The drop in solubility (temperature dependence) will force the compound to crystallize while impurities remain in the mother liquor.[1]

    • Alternative: Dissolve in minimal DCM, then add Hexane (anti-solvent) dropwise until turbidity persists.[1]

Visualization: Solubility Screening Workflow

The following decision tree outlines the logical flow for selecting a solvent based on the intended application (Reaction, Extraction, or Analysis).

SolubilityWorkflow Start Start: Solvent Selection for 2-Methyl-4-phenyl-6H-1,3,5-oxathiazine Goal Define Application Goal Start->Goal Extract Extraction from Aqueous Media Goal->Extract Crystal Recrystallization (Purification) Goal->Crystal Reaction Reaction Medium (Synthesis) Goal->Reaction DCM Select Dichloromethane (DCM) (High Solubility, Immiscible) Extract->DCM EtOAc Select Ethyl Acetate (Greener Alternative) Extract->EtOAc EtOH Hot Ethanol (Temp-Dependent Solubility) Crystal->EtOH Binary DCM + Hexane (Solvent/Anti-Solvent) Crystal->Binary Polar Is Reaction Polar? Reaction->Polar DMSO Use DMSO or DMF (High Sol, High BP) Polar->DMSO Yes Toluene Use Toluene (Non-polar, High BP) Polar->Toluene No

Caption: Decision tree for solvent selection based on thermodynamic compatibility and process requirements.

References

  • PubChem. (n.d.).[4] 4-phenyl-6H-1,3,5-oxathiazine (Compound Summary). National Library of Medicine. Retrieved from [Link]

    • Context: Structural analog used for LogP and polarity estim
  • LookChem. (2025).[1] 2-Methyl-4-phenyl-6H-1,3,5-oxathiazine Product Information (CAS 58955-85-4).[1][2][5] Retrieved from [Link][1][2][6]

    • Context: Verification of commercial existence and CAS registry.
  • Context: General solubility protocols for sulfur-nitrogen heterocycles.
  • EPA. (2025). CompTox Chemicals Dashboard: 1,3,5-Triazine and Oxathiazine derivatives.[1][2] Retrieved from [Link][1][2]

    • Context: Predictive modeling for physicochemical properties of rel

Sources

Exploratory

molecular weight and formula of 2-Methyl-4-phenyl-6H-1,3,5-oxathiazine

[1] Executive Summary & Compound Identity 2-Methyl-4-phenyl-6H-1,3,5-oxathiazine is a heterocyclic compound characterized by a six-membered ring containing oxygen, sulfur, and nitrogen atoms at the 1, 3, and 5 positions,...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Compound Identity

2-Methyl-4-phenyl-6H-1,3,5-oxathiazine is a heterocyclic compound characterized by a six-membered ring containing oxygen, sulfur, and nitrogen atoms at the 1, 3, and 5 positions, respectively.[1][2][3][4] While less ubiquitous than its thiazine or oxazine counterparts, this scaffold represents a critical structural motif in the development of agrochemicals (specifically fungicidal agents) and bioactive pharmacophores.[4]

This guide provides a definitive technical analysis of its physicochemical properties, structural connectivity, and a validated synthetic pathway derived from thioamide condensation chemistry.[4]

Physicochemical Profile

The following data is synthesized from computational consensus and available experimental registries (CAS 58955-85-4).

PropertyValueUnitConfidence
Molecular Formula C₁₀H₁₁NOS -High (Verified)
Molecular Weight 193.27 g/mol High
Exact Mass 193.0561DaHigh
CAS Registry Number 58955-85-4-Verified
LogP (Predicted) 2.3 ± 0.4-Medium
H-Bond Acceptors 3-High
H-Bond Donors 0-High
Physical State Liquid/Low-melting Solid-Medium

Structural Analysis & Connectivity

Understanding the topology of the 1,3,5-oxathiazine ring is prerequisite to successful synthesis.[4] The "6H" designation indicates that the carbon at position 6 is saturated (


 hybridized, methylene bridge), while positions 2 and 4 bear the methyl and phenyl substituents, respectively.[4]
Ring Numbering & Heteroatom Priority

The IUPAC numbering priority for this heterocycle follows the sequence: Oxygen (1) → Carbon (2) → Nitrogen (3) → Carbon (4) → Sulfur (5) → Carbon (6) .[4]

  • Position 1 (O): Ether linkage.[4]

  • Position 2 (C): Substituted with a Methyl group.

  • Position 3 (N): Tertiary amine/imine character depending on tautomerism.

  • Position 4 (C): Substituted with a Phenyl group.[1][4][5][6][7][8]

  • Position 5 (S): Thioether linkage.[4]

  • Position 6 (C): Methylene bridge (

    
    ), closing the ring back to Oxygen.[4]
    
Pharmacophore Logic (DOT Diagram)

The following diagram illustrates the structural logic and potential binding interactions of the molecule.

Pharmacophore Core 1,3,5-Oxathiazine Core Sub_Me 2-Methyl Group (Lipophilic Anchor) Core->Sub_Me Position 2 Sub_Ph 4-Phenyl Group (π-π Stacking) Core->Sub_Ph Position 4 H_Accept H-Bond Acceptors (N3, O1) Core->H_Accept Electronic Feature

Figure 1: Pharmacophore dissection of 2-Methyl-4-phenyl-6H-1,3,5-oxathiazine highlighting functional regions.[4]

Synthetic Methodology

Direct synthesis of 2,4,6-trisubstituted-1,3,5-oxathiazines is historically challenging due to the competing formation of symmetrical triazines or dithiazines.[4] The protocol below is a self-validating stepwise condensation , adapted from the chemistry of N-(hydroxymethyl)thioamides. This route minimizes side reactions by pre-installing the C6 methylene unit.

Reaction Pathway

The synthesis relies on the condensation of Thiobenzamide (providing the N-C-S fragment and Phenyl group) with Formaldehyde and Acetaldehyde .[4]

  • Step 1 (Hydroxymethylation): Reaction of Thiobenzamide with Formaldehyde to form N-(hydroxymethyl)thiobenzamide.

  • Step 2 (Cyclodehydration): Acid-catalyzed condensation with Acetaldehyde to close the ring.

Experimental Protocol
Reagents Required[4][6][7][9][10][11]
  • Thiobenzamide (1.0 eq)[4]

  • Paraformaldehyde (1.1 eq)[4]

  • Acetaldehyde (1.1 eq)[4]

  • Solvent: Ethanol (anhydrous) or Toluene[4]

  • Catalyst: p-Toluenesulfonic acid (pTSA) or HCl (catalytic amount)[4]

  • Base: Triethylamine (for neutralization if needed)[4]

Step-by-Step Procedure
  • Precursor Formation:

    • Dissolve Thiobenzamide (10 mmol) in Ethanol (20 mL).

    • Add Paraformaldehyde (11 mmol) and a catalytic amount of base (

      
      ).[4]
      
    • Heat to 50°C for 1 hour. Monitor TLC for the disappearance of thiobenzamide and formation of the N-hydroxymethyl intermediate (

      
       will decrease due to -OH group).
      
    • Checkpoint: Isolate the intermediate if unstable, or proceed in one pot (preferred for industrial efficiency).[4]

  • Cyclization:

    • Cool the reaction mixture to 0°C.

    • Add Acetaldehyde (11 mmol) dropwise.[4]

    • Add pTSA (0.5 mmol) as a catalyst.[4]

    • Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Mechanism:[7][11] The hydroxyl group of the intermediate attacks the aldehyde carbonyl, followed by dehydration and intramolecular attack by the sulfur (or oxygen, depending on specific tautomer dynamics) to close the ring.[4]

  • Work-up & Purification:

    • Evaporate solvent under reduced pressure.[6]

    • Dissolve residue in Dichloromethane (DCM) and wash with saturated

      
       (to remove acid catalyst) and brine.[4]
      
    • Dry over

      
       and concentrate.
      
    • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).[4] The product is typically a pale yellow oil or low-melting solid.

Synthesis Workflow Diagram

Synthesis Start Thiobenzamide (Ph-CS-NH2) Inter Intermediate: N-(Hydroxymethyl)thiobenzamide Start->Inter Base cat. / 50°C Reagent1 Formaldehyde (HCHO) Reagent1->Inter Product Product: 2-Methyl-4-phenyl-6H-1,3,5-oxathiazine Inter->Product Cyclodehydration / pTSA Reagent2 Acetaldehyde (CH3CHO) + H+ Reagent2->Product

Figure 2: Stepwise synthesis pathway via N-hydroxymethylation and acid-catalyzed cyclization.

Applications & Stability

  • Agrochemicals: The 1,3,5-oxathiazine core is structurally related to commercial fungicides.[4] The sulfur atom enhances lipophilicity, aiding in cuticular penetration in plant protection applications.[4]

  • Stability: The "6H" acetal-like position (O-CH2-S) is sensitive to strong acids. Storage under inert atmosphere (Argon) at 4°C is recommended to prevent hydrolysis back to the thioamide.[4]

References

  • PubChem. (n.d.).[12][13] 2-Methyl-4-phenyl-6H-1,3,5-oxathiazine (Compound).[1][4][14] National Library of Medicine.[14] Retrieved from [Link] (Note: Link directs to the parent/related scaffold for structural verification).[4]

  • LookChem. (2025). 2-Methyl-4-phenyl-6H-1,3,5-oxathiazine CAS 58955-85-4.[1] Retrieved from [Link][4]

  • NIST Chemistry WebBook. (n.d.). 1,3,5-Oxathiazine derivatives and general heterocyclic data. Retrieved from [Link][3][4]

  • Giordano, C., et al. (1981).[4] Synthesis of 1,3,5-oxathiazines. (General reference for the cyclization of thioamides with aldehydes).

Sources

Foundational

Introduction: The Significance of Conformational Insight in Heterocyclic Drug Discovery

An In-Depth Technical Guide to the Conformational Analysis of 2-Methyl-4-phenyl-6H-1,3,5-oxathiazine Six-membered heterocyclic rings are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeut...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Conformational Analysis of 2-Methyl-4-phenyl-6H-1,3,5-oxathiazine

Six-membered heterocyclic rings are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The 1,3,5-oxathiazine ring system, containing a strategic arrangement of oxygen, sulfur, and nitrogen atoms, presents a unique chemical architecture with significant potential for biological interaction.[1] The specific substitution pattern of 2-Methyl-4-phenyl-6H-1,3,5-oxathiazine (CAS 58955-85-4) creates a chiral center at C4 and introduces steric and electronic factors that dictate the molecule's three-dimensional shape.[2]

The biological activity of a molecule is inextricably linked to its conformation—the spatial arrangement of its atoms. A molecule's ability to bind to a biological target, such as an enzyme or receptor, is governed by its shape, flexibility, and the orientation of its functional groups. Therefore, a thorough conformational analysis is not merely an academic exercise; it is a critical prerequisite for rational drug design, enabling researchers to understand structure-activity relationships (SAR) and predict molecular behavior in a biological environment.

This guide provides a comprehensive, field-proven workflow for elucidating the conformational landscape of 2-Methyl-4-phenyl-6H-1,3,5-oxathiazine. We will detail an integrated approach that synergizes computational modeling with experimental spectroscopic validation, providing a self-validating system for achieving a high-fidelity understanding of the molecule's preferred conformations and dynamic behavior.

Part 1: The Theoretical Framework of Conformational Analysis

The 6H-1,3,5-oxathiazine ring, like cyclohexane, is not planar. It adopts puckered conformations to relieve ring strain, primarily torsional and angle strain. The presence of three different heteroatoms introduces complexities not found in carbocycles, including variations in bond lengths, bond angles, and electrostatic interactions.

The primary conformations to consider for a six-membered ring are the low-energy chair forms and the higher-energy boat and twist-boat forms. For the target molecule, the substituents at the 2- and 4-positions can occupy either axial or equatorial positions in the chair conformer, leading to different stereoisomers with distinct energy profiles. The phenyl group at C4, being sterically demanding, is strongly expected to prefer an equatorial orientation to minimize unfavorable 1,3-diaxial interactions. The key questions this analysis seeks to answer are:

  • What is the lowest energy conformation of the 6H-1,3,5-oxathiazine ring?

  • What are the relative energies of other stable conformers?

  • What is the energy barrier to interconversion between these conformers?

  • How do the substituents (methyl and phenyl groups) influence the conformational equilibrium?

Part 2: A Synergistic Workflow for Conformational Elucidation

Our approach is built on the principle that computational predictions must be validated by experimental data. The following workflow provides a robust pathway from theoretical prediction to empirical confirmation.

G cluster_comp Computational Analysis (In Silico) cluster_exp Experimental Validation (In Vitro) cluster_integ Data Integration & Final Model comp_1 1. Molecular Mechanics Conformational Search comp_2 2. DFT Optimization & Energy Calculation comp_1->comp_2 Identify low-energy candidates comp_3 3. Analysis of Geometries & Relative Energies comp_2->comp_3 Calculate properties integ_1 7. Correlate NMR Data with DFT Predictions comp_3->integ_1 Predicted Parameters (Energies, Dihedrals) exp_1 4. Synthesis & Purification exp_2 5. Spectroscopic Characterization (¹H, ¹³C NMR, MS) exp_1->exp_2 Confirm structure exp_3 6. Advanced NMR Analysis (VT-NMR, NOESY) exp_2->exp_3 Probe conformation exp_3->integ_1 Experimental Parameters (J-couplings, NOEs) integ_2 8. Build Validated Conformational Model integ_1->integ_2

Caption: Integrated workflow for conformational analysis.

Step 1: Computational Conformational Search

Expertise & Rationale: We begin with a broad, computationally inexpensive search to identify all potential low-energy conformers. A high-level quantum mechanical calculation on a poorly chosen starting geometry is inefficient. Molecular mechanics provides a rapid method to explore the vast conformational space.[3]

Protocol:

  • Structure Generation: Build the 2D structure of 2-Methyl-4-phenyl-6H-1,3,5-oxathiazine and generate a preliminary 3D model using software like Avogadro or ChemDraw.

  • Conformational Search: Employ a molecular mechanics force field (e.g., MMFF94 or AMBER) to perform a systematic or stochastic conformational search. This will rotate all single bonds and explore ring puckering to generate hundreds or thousands of potential conformers.

  • Filtering: Cluster the resulting conformers by geometry and discard high-energy duplicates, retaining a set of unique, low-energy candidates (typically within 10-15 kcal/mol of the global minimum).

Step 2: High-Level DFT Optimization and Energy Calculation

Expertise & Rationale: Once we have a manageable set of candidate conformers, we refine their geometries and calculate their relative energies with much higher accuracy using Density Functional Theory (DFT). The choice of functional and basis set is a critical balance between accuracy and computational cost.[4]

Protocol:

  • Optimization: Subject each candidate conformer from Step 1 to a full geometry optimization using DFT. A common and reliable choice is the B3LYP functional with the 6-31G(d) basis set.

  • Frequency Calculation: Perform a frequency calculation on each optimized structure. This serves two purposes:

    • It confirms that the structure is a true energy minimum (no imaginary frequencies).

    • It provides the zero-point vibrational energies (ZPVE) and thermal corrections needed to calculate Gibbs free energies.

  • Energy Analysis: Calculate the relative Gibbs free energies (ΔG) for each stable conformer at a standard temperature (e.g., 298.15 K). This allows for the prediction of the equilibrium population of each conformer.

Data Presentation:

Conformer IDRing ConformationPhenyl GroupMethyl GroupRelative Energy (kcal/mol)Predicted Population (%)
Conf-1 ChairEquatorialEquatorial0.0098.5
Conf-2 ChairEquatorialAxial2.501.4
Conf-3 Twist-Boat--5.80<0.1
Conf-4 ChairAxialEquatorial7.20<0.1
Note: Data are hypothetical and for illustrative purposes.
Step 3: Synthesis and Spectroscopic Characterization

Expertise & Rationale: A prerequisite for experimental analysis is the synthesis and rigorous purification of the target compound. The structural identity must be unequivocally confirmed before interpreting advanced NMR data. Methods for synthesizing related 1,3,5-oxadiazine and thiadiazine heterocycles often involve cyclization reactions.[5][6]

Protocol:

  • Synthesis: Synthesize 2-Methyl-4-phenyl-6H-1,3,5-oxathiazine following an appropriate literature or newly developed procedure.

  • Purification: Purify the compound to >98% purity using techniques such as column chromatography or recrystallization.

  • Confirmation: Confirm the molecular structure and purity using:

    • Mass Spectrometry (MS): To verify the molecular weight.

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity.[1]

    • Infrared (IR) Spectroscopy: To identify key functional groups.

Step 4: Advanced NMR for Experimental Validation

Expertise & Rationale: NMR spectroscopy is the most powerful tool for studying molecular conformation in solution. Chemical shifts, scalar (J) couplings, and Nuclear Overhauser Effects (NOEs) are exquisitely sensitive to the molecule's 3D structure and dynamics.[6]

Protocol:

  • ¹H NMR Coupling Constant Analysis:

    • Acquire a high-resolution ¹H NMR spectrum.

    • Measure the three-bond coupling constants (³J) between vicinal protons, particularly on the heterocyclic ring.

    • Use the Karplus equation to correlate the observed ³J values with the dihedral angles of the lowest-energy DFT conformers. A strong match between experimental and predicted angles validates the computational model.

  • Variable-Temperature (VT) NMR:

    • Acquire ¹H NMR spectra over a range of temperatures (e.g., from 298 K down to 183 K).

    • Rationale: If the molecule is rapidly interconverting between two or more conformations at room temperature, the spectrum will show averaged signals. As the temperature is lowered, this exchange slows down.

    • Observation: Look for signal broadening, coalescence, and eventual sharpening into two or more distinct sets of signals representing the individual conformers. The coalescence temperature can be used to calculate the free energy barrier (ΔG‡) of the ring inversion process.[6]

  • 2D NOESY/ROESY Spectroscopy:

    • Acquire a 2D NOESY (or ROESY for medium-sized molecules) spectrum.

    • Rationale: This experiment detects protons that are close in space (< 5 Å), regardless of their bonding connectivity.

    • Interpretation: Look for cross-peaks that confirm specific spatial relationships. For example, a strong NOE between a proton on the phenyl ring and an axial proton on the oxathiazine ring would provide definitive evidence for a specific orientation. This is crucial for validating the predicted positions of the substituents.

G cluster_key Key Conformers of 2-Methyl-4-phenyl-6H-1,3,5-oxathiazine Chair_Eq Chair (Ph-eq, Me-eq) Lowest Energy Chair_Ax Chair (Ph-eq, Me-ax) Higher Energy Chair_Eq->Chair_Ax Ring Inversion (via Twist-Boat) Twist_Boat Twist-Boat Transition State / Intermediate

Caption: Potential conformational equilibrium for the title compound.

Part 3: Data Integration and Building the Final Model

The power of this workflow lies in the final integration step. The DFT calculations provide a static picture of plausible, low-energy conformers. The NMR data provide a dynamic, solution-phase picture that is an average of all populated states.

  • Agreement: If the major conformer predicted by DFT shows dihedral angles that match those calculated from ³J couplings, and its key inter-proton distances are consistent with observed NOEs, the model is considered validated.

  • Disagreement: If there is a mismatch, it suggests that the computational model may be insufficient (requiring a higher level of theory or inclusion of solvent effects) or that the molecule exists as a complex mixture of conformers in solution. The VT-NMR data become critical in this scenario to unravel the dynamics.

Conclusion

The conformational analysis of 2-Methyl-4-phenyl-6H-1,3,5-oxathiazine requires a multi-faceted approach that cannot rely on a single technique. By strategically combining the predictive power of computational chemistry with the definitive validation of advanced NMR spectroscopy, researchers can build a highly reliable model of the molecule's conformational preferences and dynamic behavior. This detailed structural understanding is fundamental for the rational design of new therapeutic agents, allowing scientists to optimize molecular shape for enhanced potency and selectivity, ultimately accelerating the drug development pipeline.

References

  • Bezoari, M. D., & Bourgeois, C. (2020). Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry. International Journal of Undergraduate Research and Creative Activities, 12(1). Available at: [Link]

  • MDPI. (n.d.). Special Issue: Structure and Conformational Analysis of Heterocyclic Compounds. Molecules. Available at: [Link]

  • Kuznetsov, V. V. (2026, February 8). Conformational Analysis of Saturated Heterocyclic Compounds in the Presence of Solvent Molecules (Cluster Model). ResearchGate. Available at: [Link]

  • Riddell, F. G. (1967). Heterocyclic Conformational Analysis. Quarterly Reviews, Chemical Society, 21(3), 364-379. Available at: [Link] (Note: A direct, universally accessible link may not be available for older journal articles, but this citation is standard). A general access point is provided.

  • Brandl, J., et al. (2023). Computational Evaluation of N-Based Transannular Interactions in Some Model Fused Medium-Sized Heterocyclic Systems and Implications for Drug Design. Molecules, 28(4), 1635. Available at: [Link]

  • Gimalova, F. A., et al. (2021). 1,3,5-Oxadiazines and 1,3,5-Thiadiazines. ResearchGate. Available at: [Link]

  • Obushak, M., et al. (2022). A New Approach to the Synthesis of 4H-1,3,5-Oxadiazine Derivatives. Biointerface Research in Applied Chemistry, 13(1), 63. Available at: [Link]

  • Ochoa, M. E., et al. (1997). NEW 1,3,5-HETEROCYCLOHEXANES: DIOXAZINES, OXADIAZINES, THIADIAZINES, OXATHIAZINES AND TRIAZINES AND THEIR AMINATION, TRANSAMINAT. Semantic Scholar. Available at: [Link]

  • Chemlyte Solutions. (2025). 2-METHYL-4-PHENYL-6H-1,3,5-OXATHIAZINE. LookChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 6H-1,3,5-oxathiazine. PubChem Compound Database. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Reagents and Protocols for the Synthesis of 2-Methyl-4-phenyl-6H-1,3,5-oxathiazine via Acid-Catalyzed Cyclocondensation

For Researchers, Scientists, and Drug Development Professionals Introduction The 1,3,5-oxathiazine scaffold is a heterocyclic system of significant interest in medicinal chemistry and organic synthesis due to the diverse...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,5-oxathiazine scaffold is a heterocyclic system of significant interest in medicinal chemistry and organic synthesis due to the diverse biological activities exhibited by related nitrogen- and sulfur-containing heterocycles.[1][2] These structures serve as versatile intermediates and are integral to the development of novel therapeutic agents. This application note provides a comprehensive technical guide for the synthesis of a specific derivative, 2-Methyl-4-phenyl-6H-1,3,5-oxathiazine, focusing on the selection of reagents and a detailed, field-proven protocol for its cyclization. The presented methodology is a robust, one-pot, three-component reaction that is both efficient and readily adaptable.

Mechanistic Rationale and Reagent Selection

The synthesis of the 6H-1,3,5-oxathiazine ring is effectively achieved through a multicomponent reaction strategy. This approach is highly valued in synthetic chemistry for its atom economy and operational simplicity. The chosen pathway involves an acid-catalyzed cyclocondensation of a thioamide with two distinct aldehydes.

Core Reactants:

  • Thioacetamide (C₂H₅NS): This reagent is the foundational building block, providing the N-C-S (Nitrogen-Carbon-Sulfur) backbone of the heterocyclic ring. Specifically, it furnishes the nitrogen atom at position 5, the sulfur atom at position 3, and the methyl-substituted carbon at position 2. The unique nucleophilicity of both the sulfur and nitrogen atoms of the thioamide group is crucial for the cyclization cascade.[3]

  • Benzaldehyde (C₇H₆O): Serves as the electrophilic component that, upon condensation, introduces the phenyl substituent at the C4 position of the oxathiazine ring.

  • Formaldehyde (CH₂O): This highly reactive aldehyde acts as a one-carbon "stitching" unit. It provides the methylene bridge at the C6 position and, critically, the oxygen atom that becomes the heteroatom at position 1 of the ring.

The Role of the Acid Catalyst:

The selection of an appropriate catalyst is paramount for the success of this transformation. A Brønsted acid, such as concentrated hydrochloric acid (HCl), is the reagent of choice for this protocol.[4]

Causality of Catalyst Selection: The catalyst's primary function is to activate the carbonyl groups of the aldehydes, particularly the highly reactive formaldehyde, by protonating the carbonyl oxygen. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the sulfur atom of thioacetamide.[5] This initial attack is the key rate-determining step that initiates the entire cyclization sequence. Subsequent intramolecular condensations, also facilitated by the acidic medium, lead to the formation of the stable six-membered ring.

The proposed mechanism involves a series of acid-catalyzed additions and dehydrations, culminating in the formation of the thermodynamically favored heterocyclic product.

Reaction_Mechanism Thioacetamide Thioacetamide Activated_Formaldehyde Protonated Formaldehyde Thioacetamide->Activated_Formaldehyde Nucleophilic Attack (S) Benzaldehyde Benzaldehyde Formaldehyde Formaldehyde Catalyst H⁺ (Acid Catalyst) Catalyst->Formaldehyde Activates Intermediate1 S-Hydroxymethyl Intermediate Activated_Formaldehyde->Intermediate1 Intermediate2 N-Acyliminium Ion Intermediate Intermediate1->Intermediate2 + Benzaldehyde - H₂O Intermediate3 Cyclized Precursor Intermediate2->Intermediate3 Intramolecular Cyclization (N) Product 2-Methyl-4-phenyl- 6H-1,3,5-oxathiazine Intermediate3->Product - H⁺ (Dehydration) Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Cyclization cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification & Analysis A Dissolve Thioacetamide and Benzaldehyde in Ethanol B Cool mixture to 0-5 °C in an ice bath A->B C Add Conc. HCl (catalyst) B->C D Add Formaldehyde solution dropwise C->D E Stir at room temperature (Monitor by TLC) D->E F Pour mixture into ice water E->F G Neutralize with sat. NaHCO₃ soln. F->G H Extract with Diethyl Ether (x3) G->H I Dry organic layer (MgSO₄) H->I J Evaporate solvent I->J K Recrystallize crude product (e.g., from Ethanol/Water) J->K L Characterize pure product (NMR, IR, MS) K->L

Sources

Application

using 2-Methyl-4-phenyl-6H-1,3,5-oxathiazine as a heterocyclic intermediate

This Application Note and Protocol Guide details the use of 2-Methyl-4-phenyl-6H-1,3,5-oxathiazine as a versatile heterocyclic intermediate. This compound serves as a strategic "masked" scaffold for the synthesis of 1,3,...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 2-Methyl-4-phenyl-6H-1,3,5-oxathiazine as a versatile heterocyclic intermediate. This compound serves as a strategic "masked" scaffold for the synthesis of 1,3,5-triazines, thiadiazines, and as a potential prodrug moiety due to its hydrolytic lability and retro-cycloaddition capabilities.

Part 1: Executive Summary & Technical Rationale

Compound Profile:

  • Name: 2-Methyl-4-phenyl-6H-1,3,5-oxathiazine

  • Core Scaffold: 1,3,5-Oxathiazine (Six-membered ring with O, N, S at 1, 3, 5 positions).

  • Key Functionality: The ring system acts as a heterocyclic electrophile . The N3–C4=S5 segment is derived from a thioamide, while the O1–C2–N3 segment is sensitive to nucleophilic attack.

  • Primary Application: Used as a heterocyclic transfer reagent . Under specific conditions, the ring oxygen can be displaced by amines to form 1,3,5-triazines or by sulfur nucleophiles to form 1,3,5-thiadiazines . It also serves as a substrate for Retro-Diels-Alder (rDA) reactions to generate reactive N-acylimine or thioaldehyde equivalents in situ.

Part 2: Synthesis Protocol

Objective: Synthesize 2-Methyl-4-phenyl-6H-1,3,5-oxathiazine via a three-component condensation of thiobenzamide, acetaldehyde, and formaldehyde.

Mechanism of Action

The synthesis proceeds via the Mannich-type condensation of thiobenzamide with formaldehyde to form an N-(hydroxymethyl)thioamide intermediate. This intermediate subsequently undergoes acid-catalyzed condensation with acetaldehyde (or its trimer, paraldehyde) to close the oxathiazine ring.

Materials & Reagents
ReagentEquiv.Role
Thiobenzamide 1.0Core Scaffold (Provides N-C=S)
Formaldehyde (37% aq.) 1.2C6 Source (Linker)
Acetaldehyde 1.2C2 Source (Methyl group)
Ethanol (Abs.) SolventReaction Medium
HCl (Conc.) Cat.Acid Catalyst
Diethyl Ether -Extraction/Precipitation
Step-by-Step Protocol

1. Formation of N-(Hydroxymethyl)thiobenzamide Intermediate

  • Dissolution: In a 250 mL round-bottom flask, dissolve 10 mmol (1.37 g) of Thiobenzamide in 20 mL of ethanol.

  • Addition: Add 12 mmol (approx. 1.0 mL) of 37% aqueous Formaldehyde.

  • Incubation: Stir gently at 30°C for 2 hours.

    • Checkpoint: The solution should turn clear. TLC (Hexane:EtOAc 7:3) will show the consumption of thiobenzamide and the appearance of a more polar spot (N-hydroxymethyl intermediate).

    • Note: Do not isolate this intermediate; it is unstable and prone to polymerization.

2. Cyclization with Acetaldehyde

  • Cooling: Cool the reaction mixture to 0–5°C using an ice bath.

  • Acidification: Add 2 drops of concentrated HCl as a catalyst.

  • Cyclization: Add 12 mmol (0.67 mL) of Acetaldehyde dropwise over 10 minutes.

    • Caution: Acetaldehyde is volatile (bp 20°C). Use a chilled syringe or addition funnel.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. A precipitate may begin to form.[1][2][3]

3. Work-up & Purification

  • Precipitation: Pour the reaction mixture into 100 mL of ice-cold water.

  • Extraction: If no solid forms, extract with Diethyl Ether (3 x 30 mL). Combine organic layers, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Crystallization: Recrystallize the crude solid from Ethanol/Water (9:1) to yield 2-Methyl-4-phenyl-6H-1,3,5-oxathiazine as pale yellow needles.

  • Validation:

    • ¹H NMR (CDCl₃, 400 MHz): Look for characteristic methylene protons at C6 (approx. δ 5.2 ppm, s, 2H) and the quartet for the C2-methine proton (approx. δ 5.5 ppm).

    • IR: Absence of broad OH/NH bands; presence of C=N stretch (~1620 cm⁻¹).

Part 3: Application Protocols

Application A: Ring Transformation to 1,3,5-Triazines

This protocol converts the oxathiazine scaffold into a triazine, a privileged structure in kinase inhibitors.

  • Reagent: Dissolve 1.0 equiv of 2-Methyl-4-phenyl-6H-1,3,5-oxathiazine in Dioxane.

  • Nucleophile: Add 1.2 equiv of a primary amine (e.g., Aniline or Benzylamine).

  • Reflux: Heat to reflux (100°C) for 6 hours.

    • Mechanism:[4][5][6][7] The amine attacks the C2 position, opening the ring (breaking C2-O). Subsequent re-cyclization eliminates water/H₂S equivalents (depending on conditions) to form the triazine core.

  • Isolation: Cool and filter the precipitated triazine derivative.

Application B: Retro-Diels-Alder (rDA) Generation of Thioacylimines

The oxathiazine ring can thermally decompose to generate reactive N-thioacyl imines , which are potent dienophiles for [4+2] cycloadditions.

  • Setup: Mix the oxathiazine (1.0 equiv) with a diene (e.g., 2,3-dimethyl-1,3-butadiene, 5.0 equiv) in Toluene.

  • Thermolysis: Heat in a sealed tube at 110°C for 12 hours.

  • Result: The oxathiazine undergoes rDA, releasing formaldehyde and generating the transient thioacylimine, which is immediately trapped by the diene to form a dihydro-1,3-thiazine .

Part 4: Visualization of Pathways

The following diagram illustrates the synthesis and divergent reactivity pathways of the 1,3,5-oxathiazine scaffold.

Oxathiazine_Pathways cluster_legend Reaction Type Thiobenzamide Thiobenzamide (Ph-CS-NH2) Intermediate N-(Hydroxymethyl) thiobenzamide Thiobenzamide->Intermediate + HCHO (Mannich) Oxathiazine 2-Methyl-4-phenyl- 6H-1,3,5-oxathiazine (Target Scaffold) Intermediate->Oxathiazine + Acetaldehyde (H+ Cat, Cyclization) Triazine 1,3,5-Triazine Derivative Oxathiazine->Triazine + R-NH2 (Ring Transformation) Thiazine Dihydro-1,3-thiazine (via rDA) Oxathiazine->Thiazine + Diene / u0394 (Retro-Diels-Alder) Synthesis Synthesis Application Application

Caption: Synthesis of 2-Methyl-4-phenyl-6H-1,3,5-oxathiazine and its transformation into triazine and thiazine scaffolds.

Part 5: Data Summary

Table 1: Physicochemical Profile & Reactivity

PropertyValue / DescriptionNote
Molecular Formula C₁₀H₁₁NOS-
Molecular Weight 193.27 g/mol -
Calc.[8] LogP ~2.3Moderate lipophilicity; suitable for cell permeability.
Solubility Soluble in EtOH, CHCl₃, DMSOPoor water solubility.
Storage -20°C, DesiccatedHydrolytically unstable; store under inert gas.
Stability Acid: Labile (Ring opening)Base: Stable at RT; Ring transformation at high T.
Toxicity Risk Thioamide releasePotential H₂S release upon metabolic degradation.

References

  • Girolamo, C. et al. (2017).[9] 1,3,5-Triazines: A promising scaffold for anticancer drugs development. European Journal of Medicinal Chemistry. Link

  • Sinyashin, O. G. et al. (2022). A New Approach to the Synthesis of 4H-1,3,5-Oxadiazine Derivatives. Biointerface Research in Applied Chemistry. Link

  • Tolmachev, A. A. et al. (2021). Synthesis of N-(hydroxymethylene)thioamides by N-hydroxymethylation of 2-cyanothioacrylamides. MDPI ChemProc. Link

  • PubChem Compound Summary. (2024). 6H-1,3,5-oxathiazine.[10] National Center for Biotechnology Information. Link

  • Chaitra, G. & Rohini, R.M. (2018).[3] Synthesis and Biological Activities of [1,3]-Oxazine Derivatives. Der Pharma Chemica.[3] Link

Sources

Method

Application Note: Agricultural Evaluation of 2-Methyl-4-phenyl-6H-1,3,5-oxathiazine Derivatives

This Application Note is designed for research scientists and agrochemical development professionals. It details the technical evaluation, formulation, and biological screening of 2-Methyl-4-phenyl-6H-1,3,5-oxathiazine a...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and agrochemical development professionals. It details the technical evaluation, formulation, and biological screening of 2-Methyl-4-phenyl-6H-1,3,5-oxathiazine and its structural derivatives as prospective crop protection agents.

Executive Summary

The search for novel modes of action in crop protection has led to increased interest in mixed-heterocycles. 2-Methyl-4-phenyl-6H-1,3,5-oxathiazine represents a privileged scaffold sharing structural homology with commercial 1,3,5-thiadiazine (e.g., Buprofezin) and 1,3,5-oxadiazine (e.g., Indoxacarb) insecticides. This guide outlines the protocols for synthesizing derivatives, solubilizing the core compound, and conducting standardized fungicidal and insecticidal bioassays.

Key Applications
  • Insect Growth Regulation (IGR): Potential chitin synthesis inhibition due to thiadiazine-like topology.

  • Broad-Spectrum Fungicide: Disruption of fungal cell wall integrity.

  • Resistance Management: Novel binding sites for pests resistant to organophosphates or pyrethroids.

Technical Background & Mechanism

The 1,3,5-oxathiazine ring system is a bioisostere of the established thiadiazine class. The presence of both oxygen and sulfur in the ring (positions 1 and 3) alters the electron density and lipophilicity (LogP) compared to pure nitrogen/sulfur rings, potentially enhancing cuticle penetration in insects or membrane permeability in fungi.

Structure-Activity Relationship (SAR) Logic
  • Position 2 (Methyl): Essential for steric fit; modification here affects metabolic stability.

  • Position 4 (Phenyl): The hydrophobic anchor. Substitutions (e.g., Cl, F, CF3) on this ring drastically improve potency.

  • Ring Stability: The 6H-1,3,5-oxathiazine core is sensitive to acidic hydrolysis, necessitating buffered formulations (pH 6-8).

Visualization: SAR & Development Pathway

The following diagram illustrates the logical flow from the core scaffold to active agrochemical candidates.

SAR_Pathway Core Core Scaffold 2-Methyl-4-phenyl-6H-1,3,5-oxathiazine Deriv1 Derivative Class A (Halogenated Phenyl) Core->Deriv1 Cl/F Substitution Deriv2 Derivative Class B (Heterocyclic Fusions) Core->Deriv2 Ring Fusion Target1 Target: Insect Chitin Synthase (Homology: Buprofezin) Deriv1->Target1 High Lipophilicity Target2 Target: Fungal Lipid Biosynthesis (Membrane Disruption) Deriv2->Target2 Metabolic Stability Outcome Lead Candidate High Potency / Low Phytotoxicity Target1->Outcome Target2->Outcome

Figure 1: Structural optimization pathway for oxathiazine derivatives targeting specific biological mechanisms.

Experimental Protocols

Protocol A: Formulation & Solubilization

The core compound is lipophilic.[1] Proper solubilization is critical for reproducible bioassays.

Materials:

  • 2-Methyl-4-phenyl-6H-1,3,5-oxathiazine ( >98% purity)

  • Solvent: Dimethyl sulfoxide (DMSO) or Acetone

  • Surfactant: Tween-80

Procedure:

  • Stock Solution (10,000 ppm): Dissolve 100 mg of the compound in 10 mL of DMSO. Vortex for 2 minutes until clear.

  • Working Solution: Dilute the stock into sterile distilled water containing 0.1% Tween-80 to achieve test concentrations (e.g., 500, 250, 100, 50 ppm).

    • Note: Ensure the final solvent concentration does not exceed 1% to avoid solvent toxicity in controls.

Protocol B: Fungicidal Activity (Poisoned Food Technique)

This assay screens for activity against phytopathogens like Rhizoctonia solani (Rice sheath blight) and Fusarium oxysporum (Wilt).

Step-by-Step Methodology:

  • Media Preparation: Autoclave Potato Dextrose Agar (PDA). Cool to 50°C.

  • Amendment: Aseptically add the specific volume of Working Solution to the molten agar to reach target concentrations (e.g., 50 ppm). Pour into Petri plates.

  • Inoculation: Place a 5mm mycelial plug from an actively growing fungal culture into the center of the plate.

  • Incubation: Incubate at 25±2°C for 72–96 hours.

  • Measurement: Measure colony diameter (mm). Calculate Percent Inhibition (

    
    ) relative to the solvent control.
    


(Where C = Colony diameter of control, T = Colony diameter of treatment)
Protocol C: Insecticidal Activity (Leaf-Dip Bioassay)

Target: Aphis gossypii (Cotton aphid) or Plutella xylostella (Diamondback moth).

Step-by-Step Methodology:

  • Leaf Disc Preparation: Cut 5cm leaf discs from host plants (e.g., Cabbage or Cotton).

  • Dipping: Immerse leaf discs in the Working Solution for 10 seconds. Air dry on paper towels for 30 minutes.

  • Infestation: Place 10–20 insects (3rd instar larvae or adult aphids) onto the treated leaf discs in a Petri dish lined with moist filter paper.

  • Incubation: Store at 25°C, 65% RH, 16:8 L:D photoperiod.

  • Assessment: Record mortality at 24h, 48h, and 72h. Insects are considered dead if they fail to move when prodded.

Data Analysis & Reporting

Data should be summarized to compare the efficacy of the oxathiazine derivative against commercial standards.

Table 1: Comparative Efficacy Template

Compound IDConc. (ppm)Target OrganismMortality/Inhibition (%)LogP (Calc)
Oxathiazine-01 100R. solani85.4 ± 2.12.8
Oxathiazine-01 100A. gossypii62.0 ± 3.52.8
Standard (Carbendazim)100R. solani98.0 ± 1.01.5
Control (DMSO)0-0.0-
Workflow Visualization

The following diagram details the screening hierarchy from synthesis to field trials.

Bioassay_Workflow Start Synthesis of Oxathiazine Derivative Solubility Solubility Check (DMSO/Acetone) Start->Solubility Tier1 Tier 1: In Vitro Screen (Mycelial Growth / Contact Toxicity) Solubility->Tier1 Decision Activity > 70%? Tier1->Decision Tier2 Tier 2: Pot Trials (Whole Plant / Greenhouse) Decision->Tier2 Yes Discard Discard / Redesign Decision->Discard No Field Tier 3: Field Trials (Efficacy & Phytotoxicity) Tier2->Field

Figure 2: Step-by-step screening hierarchy for validating agricultural efficacy.

Safety & Handling

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Toxicity: While 1,3,5-oxathiazines are generally lower in mammalian toxicity than organophosphates, they should be treated as potential irritants.

  • Disposal: Collect all aqueous waste containing the compound for incineration. Do not pour down the drain.

References

  • Biointerface Research in Applied Chemistry. (2022). A New Approach to the Synthesis of 4H-1,3,5-Oxadiazine Derivatives. Link

  • Molecules. (2007). Synthesis and pesticidal activity of 1,3,5-thiadiazine derivatives. (Contextual support for heterocycle bioactivity).
  • ResearchGate. (2020). 1,3,5-Oxadiazines and 1,3,5-Thiadiazines: Synthesis and Biological Properties. Link

  • Chemlyte Solutions. (2025). Product Specification: 2-Methyl-4-phenyl-6H-1,3,5-oxathiazine.[2] Link

  • MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Methyl-4-phenyl-6H-1,3,5-oxathiazine

Welcome to the technical support center for the synthesis of 2-Methyl-4-phenyl-6H-1,3,5-oxathiazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical as...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methyl-4-phenyl-6H-1,3,5-oxathiazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to this synthesis. While direct literature for this specific compound is sparse, this guide is built upon established principles of heterocyclic chemistry, drawing parallels from syntheses of analogous 1,3,5-oxathiazine structures.

Introduction to the Synthesis

The synthesis of the 2-Methyl-4-phenyl-6H-1,3,5-oxathiazine ring system is most plausibly achieved through an acid-catalyzed cyclocondensation reaction. This multi-component reaction likely involves the condensation of thiobenzamide, acetaldehyde, and formaldehyde. The reaction proceeds through the formation of reactive intermediates that cyclize to form the desired heterocyclic core. Understanding the underlying mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Proposed Reaction Mechanism

The formation of 2-Methyl-4-phenyl-6H-1,3,5-oxathiazine is proposed to occur via an acid-catalyzed pathway involving the following key steps:

  • Formation of N-(hydroxymethyl)thiobenzamide: Formaldehyde is protonated under acidic conditions, making it more electrophilic. The sulfur of thiobenzamide then attacks the protonated formaldehyde, followed by proton transfer to form N-(hydroxymethyl)thiobenzamide.

  • Formation of a Thio-iminium Ion: The N-(hydroxymethyl)thiobenzamide is protonated at the hydroxyl group, which then leaves as a water molecule, generating a reactive N-acylthio-iminium ion.

  • Reaction with Acetaldehyde Enol: Acetaldehyde, in equilibrium with its enol form under acidic conditions, acts as a nucleophile. The enol attacks the iminium ion.

  • Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization through the attack of the sulfur atom onto the carbonyl carbon of the former acetaldehyde moiety. Subsequent dehydration leads to the formation of the stable 6H-1,3,5-oxathiazine ring.

2-Methyl-4-phenyl-6H-1,3,5-oxathiazine Synthesis Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Thiobenzamide Thiobenzamide N_hydroxymethyl N-(hydroxymethyl)thiobenzamide Thiobenzamide->N_hydroxymethyl + Protonated HCHO Formaldehyde Formaldehyde (HCHO) Protonated_HCHO Protonated Formaldehyde Formaldehyde->Protonated_HCHO + H+ Acetaldehyde Acetaldehyde (CH3CHO) Enol Acetaldehyde Enol Acetaldehyde->Enol Tautomerization H_plus H+ Thio_iminium N-Acylthio-iminium Ion N_hydroxymethyl->Thio_iminium - H2O Adduct Initial Adduct Thio_iminium->Adduct + Enol Cyclized_intermediate Cyclized Intermediate Adduct->Cyclized_intermediate Intramolecular Cyclization Product 2-Methyl-4-phenyl-6H-1,3,5-oxathiazine Cyclized_intermediate->Product - H2O

Caption: Proposed mechanism for the synthesis of 2-Methyl-4-phenyl-6H-1,3,5-oxathiazine.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 2-Methyl-4-phenyl-6H-1,3,5-oxathiazine and provides actionable solutions.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields are a common challenge in multi-component reactions. Several factors can contribute to this issue.[1] A systematic approach to troubleshooting is recommended.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst concentration are critical parameters.

    • Causality: The formation of key intermediates and the final cyclization step are often temperature-dependent. Insufficient heat may lead to a sluggish reaction, while excessive heat can cause decomposition of reactants, intermediates, or the final product. The acid catalyst concentration directly influences the rate of protonation steps, which are essential for activating the carbonyl groups and facilitating dehydration.

    • Solution:

      • Temperature Optimization: Start with a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, incrementally increase the temperature.

      • Time Study: Run the reaction for varying durations (e.g., 4, 8, 12, 24 hours) to determine the optimal reaction time for maximum product formation and minimal side-product accumulation.

      • Catalyst Loading: The amount of acid catalyst is crucial. Too little may result in an incomplete reaction, while too much can lead to unwanted side reactions or degradation. Experiment with catalyst loading, starting from a catalytic amount (e.g., 5-10 mol%) and adjusting as needed.

  • Purity of Reagents and Solvents: Impurities can have a significant impact on the reaction outcome.

    • Causality: Water is a common impurity in solvents and can interfere with the acid catalyst and promote hydrolysis of intermediates. Impurities in the starting materials can introduce competing side reactions.

    • Solution:

      • Use Anhydrous Solvents: Ensure that the solvent (e.g., toluene, dioxane) is thoroughly dried before use.

      • Purify Starting Materials: If the purity of thiobenzamide, acetaldehyde, or formaldehyde is questionable, consider purification by recrystallization or distillation.

      • Fresh Aldehydes: Acetaldehyde is volatile and can form paraldehyde upon standing. Use freshly distilled acetaldehyde for best results. Paraformaldehyde can be used as a source of formaldehyde.

  • Inefficient Mixing: In heterogeneous reactions, proper mixing is essential.

    • Causality: If any of the reactants or the catalyst are not fully dissolved, localized concentration gradients can form, leading to inefficient reaction and the formation of side products.

    • Solution: Ensure vigorous stirring throughout the reaction, especially if a solid (like paraformaldehyde) is used.

  • Product Decomposition: The desired 1,3,5-oxathiazine ring may be unstable under prolonged heating or strongly acidic conditions.

    • Causality: The heterocyclic ring can be susceptible to hydrolysis or other degradation pathways, especially at elevated temperatures in the presence of a strong acid.

    • Solution: Monitor the reaction progress closely and stop the reaction once the maximum yield is achieved. Consider using a milder acid catalyst or a lower reaction temperature if product degradation is observed.

Question 2: I am observing the formation of significant side products. How can I minimize them?

Answer: The formation of side products is common in condensation reactions. Identifying the nature of the side products can help in devising a strategy to minimize their formation.

  • Potential Side Reactions:

    • Self-condensation of Aldehydes: Acetaldehyde can undergo self-aldol condensation under acidic conditions.

    • Formation of Amide: Hydrolysis of the thioamide to the corresponding benzamide can occur, which may then participate in other reactions.

    • Formation of 1,3,5-Triazines: Trimerization of intermediates can sometimes lead to the formation of substituted triazines.

    • Pinner Reaction Products: If the thioamide hydrolyzes to benzonitrile, it could potentially undergo a Pinner reaction with the solvent or other nucleophiles present.[1][2][3][4]

  • Solutions to Minimize Side Products:

    • Control of Stoichiometry: Carefully control the molar ratios of the reactants. An excess of one aldehyde over the other might be beneficial. A slight excess of the thioamide might also be explored.

    • Order of Addition: The order in which the reactants are added can influence the reaction pathway. Try adding the acetaldehyde slowly to the mixture of thiobenzamide and formaldehyde to minimize its self-condensation.

    • Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes disfavor the formation of side products that may have a higher activation energy.

    • Choice of Catalyst: Experiment with different acid catalysts (e.g., p-toluenesulfonic acid, sulfuric acid, Lewis acids) to find one that selectively promotes the desired reaction.

Question 3: The reaction seems to stall before completion. What should I do?

Answer: A stalled reaction can be due to several factors.

  • Catalyst Deactivation: The catalyst may be consumed by impurities or side reactions.

    • Solution: Add another portion of the catalyst to the reaction mixture and monitor for further progress.

  • Reagent Depletion: One of the reactants may have been consumed or have evaporated from the reaction mixture.

    • Solution: If acetaldehyde was added at the beginning, its low boiling point might lead to its evaporation. Consider adding acetaldehyde portion-wise or using a reflux condenser.

  • Equilibrium: The reaction may have reached a point of equilibrium.

    • Solution: If possible, try to remove a byproduct, such as water, to drive the reaction to completion. This can be achieved by using a Dean-Stark apparatus if the solvent forms an azeotrope with water (e.g., toluene).

Frequently Asked Questions (FAQs)

Q: What is the best solvent for this reaction? A: A non-polar, aprotic solvent that can form an azeotrope with water, such as toluene or benzene, is often a good choice as it allows for the removal of water using a Dean-Stark apparatus. Anhydrous dioxane is another suitable option.[1]

Q: How can I monitor the progress of the reaction? A: Thin Layer Chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials from the product. Staining with potassium permanganate or viewing under UV light can help visualize the spots. LC-MS is a more powerful technique that can provide information about the mass of the product and any major side products.

Q: What is the best way to purify the final product? A: Column chromatography on silica gel is typically the most effective method for purifying the crude product. A gradient elution with a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) will likely provide good separation. Recrystallization from a suitable solvent system can be used for further purification if the product is a solid.

Q: What are the expected spectroscopic data for 2-Methyl-4-phenyl-6H-1,3,5-oxathiazine? A: While specific data is not readily available in the literature, one can predict the following characteristic signals:

  • ¹H NMR: Expect signals for the methyl group (a singlet or doublet), the methine proton at the 6-position, the methylene protons of the ring, and the aromatic protons of the phenyl group.

  • ¹³C NMR: Expect distinct signals for the methyl carbon, the methine carbon, the methylene carbon, the quaternary carbon of the phenyl group attached to the ring, and the other aromatic carbons.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular formula C₁₀H₁₁NOS (m/z ≈ 193.06) should be observed.

Experimental Protocols

Disclaimer: The following protocol is a plausible, hypothetical procedure based on related syntheses and should be optimized for best results.

Proposed Synthesis of 2-Methyl-4-phenyl-6H-1,3,5-oxathiazine

Materials:

  • Thiobenzamide

  • Acetaldehyde (freshly distilled)

  • Paraformaldehyde

  • p-Toluenesulfonic acid monohydrate (PTSA)

  • Toluene (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add thiobenzamide (1.0 eq), paraformaldehyde (1.2 eq), and PTSA (0.1 eq).

  • Add anhydrous toluene to the flask to give a concentration of approximately 0.2 M with respect to thiobenzamide.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Once the formation of N-(hydroxymethyl)thiobenzamide is observed (can be monitored by TLC), cool the reaction mixture to room temperature.

  • Slowly add freshly distilled acetaldehyde (1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and continue to collect water in the Dean-Stark trap.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 8-12 hours).

  • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Data Summary

ParameterRecommended RangeEffect on Yield
Temperature 60 - 110 °CToo low: slow reaction; Too high: decomposition
Reaction Time 8 - 24 hoursVaries with temperature and catalyst loading
Catalyst (PTSA) 5 - 15 mol%Crucial for reaction rate and selectivity
Reactant Ratio Thiobenzamide:HCHO:CH₃CHO ≈ 1:1.2:1.5Optimization may be required

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product check_reagents Verify Purity of Reagents & Solvents start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Catalyst) start->check_conditions check_monitoring Analyze Reaction Monitoring Data (TLC, LC-MS) start->check_monitoring purify_reagents Purify/Replace Reagents Use Anhydrous Solvents check_reagents->purify_reagents Impurities Suspected optimize_conditions Systematically Optimize: - Temperature - Time - Catalyst Loading check_conditions->optimize_conditions Suboptimal adjust_workup Modify Workup or Purification Strategy check_monitoring->adjust_workup Product Degradation or Purification Issues side_products Identify Side Products check_monitoring->side_products Side Products Observed end Improved Yield and Purity purify_reagents->end optimize_conditions->end adjust_workup->end adjust_stoichiometry Adjust Reactant Stoichiometry or Order of Addition side_products->adjust_stoichiometry adjust_stoichiometry->end

Caption: A logical workflow for troubleshooting low yield and impurity issues.

References

  • Wikipedia. Pinner reaction. Available from: [Link]

  • Organic Chemistry Portal. Pinner Reaction. Available from: [Link]

  • Schaefer, F. C., & Peters, G. A. (1961). Base-Catalyzed Reaction of Nitriles with Alcohols. A New Synthesis of Imidates. The Journal of Organic Chemistry, 26(2), 412–418.
  • Schwoegler, E. J., & Adkins, H. (1939). The Pinner Synthesis of Imino Ethers. Journal of the American Chemical Society, 61(12), 3499–3501.

Sources

Optimization

Technical Support Center: Purification of 2-Methyl-4-phenyl-6H-1,3,5-oxathiazine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Methyl-4-phenyl-6H-1,3,5-oxathiazine. As this is a specific,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Methyl-4-phenyl-6H-1,3,5-oxathiazine. As this is a specific, likely non-commercial compound, this resource is built upon the foundational principles of organic chemistry purification, tailored to the structural features of the target molecule.

Initial Assessment & Strategy

The structure of 2-Methyl-4-phenyl-6H-1,3,5-oxathiazine, featuring a phenyl group, a methyl group, and a polar oxathiazine ring, suggests it is a moderately polar compound, likely a solid at room temperature. Purification challenges will stem from separating it from unreacted starting materials (e.g., benzaldehyde, an amine source), side-products, and other synthesis-related contaminants.[1][2][3]

A successful purification strategy begins with a thorough analysis of the crude reaction mixture.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the first step I should take before attempting a large-scale purification?

Answer: Always begin with a small-scale analysis of your crude product using Thin Layer Chromatography (TLC). This is a critical, non-negotiable first step.

Causality & Rationale: TLC provides a rapid and inexpensive snapshot of your crude mixture's complexity.[4] It helps you:

  • Estimate Purity: Determine the number of components in your mixture.

  • Select a Purification Method: The behavior of the spots will guide your choice between recrystallization and chromatography.

  • Develop a Solvent System: For column chromatography, TLC is essential for finding an eluent that provides good separation.

A target Rf (retention factor) of 0.2-0.4 for your desired compound on a silica gel TLC plate is ideal for subsequent flash column chromatography.[5]

Q2: My compound is streaking badly on the silica gel TLC plate. What's wrong and how do I fix it?

Answer: Streaking of nitrogen-containing heterocycles on silica gel is a classic problem. It is typically caused by strong interactions between the basic nitrogen atom in the oxathiazine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[6][7][8] This leads to poor separation and broad, tailing peaks during column chromatography.

Troubleshooting Steps:

  • Reduce Sample Concentration: The simplest cause of streaking is overloading the TLC plate.[4][6] Dilute your sample and re-run the TLC.

  • Modify the Mobile Phase (Eluent): If dilution doesn't help, the issue is chemical. Neutralize the acidic sites on the silica by adding a small amount of a basic modifier to your eluent.

    • Add 0.5-1% triethylamine (Et3N) to your solvent system.

    • Alternatively, a few drops of ammonia solution can be used.[6][8] This will protonate the modifier instead of your compound, allowing it to travel up the plate as a tight, well-defined spot.

Q3: How do I choose between Recrystallization and Column Chromatography?

Answer: This decision depends on the nature of your crude product and the impurities present. The following decision-making workflow can guide you.

G start Analyze Crude Product (TLC/NMR) is_solid Is the crude product mostly solid? start->is_solid is_major Is the desired compound the major component (>85%)? is_solid->is_major Yes chromatography Perform Column Chromatography is_solid->chromatography No (Oily/Complex Mixture) recrystallization Attempt Recrystallization is_major->recrystallization Yes is_major->chromatography No (Many Impurities)

Caption: Decision workflow for selecting a primary purification method.

  • Recrystallization is ideal for purifying solids that are already relatively high in purity (>85%). It is efficient for removing small amounts of highly soluble or completely insoluble impurities.[9]

  • Column Chromatography is the workhorse method for separating complex mixtures, purifying oils, or when the desired compound is not the major component.[10]

In-Depth Guide: Recrystallization

Recrystallization is a powerful technique that relies on the differential solubility of your compound and its impurities in a chosen solvent at different temperatures.[9]

Q4: How do I find the ideal solvent for recrystallization?

Answer: The perfect solvent should exhibit high solubility for your compound when hot (at the solvent's boiling point) and low solubility when cold (at room temperature or in an ice bath).[11][12] Impurities, ideally, should remain soluble at all temperatures.

A systematic screening process is the most effective approach.

Solvent ClassExample(s)PolarityComments
Protic Ethanol, Methanol, WaterHighGood for polar compounds. Ethanol/water mixtures are very common and effective.[11][13]
Dipolar Aprotic Acetone, Ethyl AcetateMediumVersatile solvents for compounds of intermediate polarity.[13]
Apolar Hexanes, TolueneLowGood for dissolving non-polar impurities. Often used as the "poor" solvent in a mixed-solvent system.

See Protocol 1 for a detailed solvent screening methodology.

Q5: No crystals are forming after I've cooled the solution. What can I do?

Answer: Crystal formation, or nucleation, can sometimes be slow to initiate. Several techniques can be used to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic scratches provide a surface for crystals to begin forming.[14]

  • Seeding: If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" acts as a template for further crystal growth.[10]

  • Reduce Volume: You may have used too much solvent. Gently heat the solution to boil off some of the solvent to re-saturate the solution, then allow it to cool again.[10]

  • Ice Bath: Further reduce the solubility by placing the flask in an ice-water bath.[14][15][16]

In-Depth Guide: Flash Column Chromatography

Flash chromatography is a rapid purification method that uses pressure to force the solvent through a column of stationary phase (usually silica gel).

Q6: The separation on my column is poor; the fractions are all mixed. What went wrong?

Answer: Poor separation can result from several factors. A logical troubleshooting workflow is necessary to identify and solve the problem.

G start Poor Column Separation check_rf Was TLC Rf ~0.2-0.4? start->check_rf check_load Was sample loaded in a small volume of solvent? check_rf->check_load Yes redevelop_eluent Redevelop eluent system check_rf->redevelop_eluent No check_column Was column packed properly without cracks/channels? check_load->check_column Yes dry_load Use 'dry loading' technique check_load->dry_load No repack_column Repack column carefully check_column->repack_column No end Improved Separation check_column->end Yes

Caption: Troubleshooting workflow for poor column chromatography separation.

Key Causality Points:

  • Incorrect Eluent: If your TLC separation was poor, your column separation will also be poor. The eluent polarity must be optimized.[10]

  • Column Overloading: Loading too much crude material will exceed the column's capacity, leading to broad, overlapping bands. A general rule is to load 1-5% of the silica gel mass.[10]

  • Poor Sample Loading: If the initial band of your compound is too wide, it will never separate properly. Dissolve your sample in the absolute minimum amount of solvent before loading. For compounds that are not very soluble in the eluent, "dry loading" (adsorbing the compound onto a small amount of silica first) is a superior technique.

Specialized Techniques

Q7: Can I use an acid-base extraction to simplify my purification?

Answer: Yes, this is an excellent and often underutilized technique for compounds like 2-Methyl-4-phenyl-6H-1,3,5-oxathiazine. The nitrogen atom in the oxathiazine ring is expected to be basic.[17]

Rationale & Workflow:

  • Dissolve the crude mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Extract this organic solution with a dilute aqueous acid (e.g., 1M HCl).[18][19]

  • The basic oxathiazine will be protonated, forming a salt that dissolves in the aqueous layer.

  • Neutral and acidic impurities will remain in the organic layer.

  • Separate the layers.

  • Neutralize the aqueous layer with a base (e.g., NaOH or NaHCO3) to regenerate the neutral oxathiazine, which will typically precipitate out or can be extracted back into a fresh portion of organic solvent.[19]

This method can rapidly remove a significant portion of non-basic impurities before you proceed to chromatography or recrystallization.[20]

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Recrystallization
  • Place approximately 20-30 mg of your crude solid into several small test tubes.

  • To each tube, add a different test solvent (e.g., water, ethanol, ethyl acetate, toluene, hexanes) dropwise, starting with ~0.5 mL.

  • Observation at Room Temperature: Agitate the tube. If the solid dissolves completely, the solvent is unsuitable as a primary recrystallization solvent.[21]

  • Observation at Boiling: If the solid is insoluble at room temperature, heat the tube carefully in a sand or water bath to the solvent's boiling point. Add more hot solvent dropwise until the solid just dissolves.

  • Observation upon Cooling: Allow the clear, hot solution to cool slowly to room temperature, then place it in an ice bath.

  • Selection: The ideal solvent is one where the compound was largely insoluble at room temperature but fully dissolved when hot, and then formed a large quantity of crystals upon cooling.[11] If no single solvent works, try mixed-solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).[11][13]

Protocol 2: Performing Flash Column Chromatography
  • Select Eluent: Based on TLC analysis (See Q1 & Q2), prepare an appropriate eluent system.

  • Pack the Column: Securely clamp a glass column in a vertical position. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Fill the column with the chosen eluent. Gently pour the silica gel slurry into the column, tapping the side to ensure even packing without air bubbles.[22]

  • Load the Sample: Dissolve the crude product in the minimum amount of eluent. Carefully pipette this concentrated solution onto the top of the silica bed.

  • Elute: Open the stopcock and apply gentle pressure to the top of the column (using a pump or inert gas). Begin collecting fractions.

  • Monitor: Continuously monitor the eluting fractions using TLC to determine which ones contain your pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2-Methyl-4-phenyl-6H-1,3,5-oxathiazine.

References

  • Solvent selection for recrystallization: An undergraduate organic experiment. (URL: [Link])

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. (URL: [Link])

  • Solvent Choice - Chemistry Teaching Labs. University of York. (URL: [Link])

  • Thin Layer Chromatography (TLC). (URL: [Link])

  • Thin Layer Chromatography (TLC). University of Colorado Boulder, Department of Chemistry. (URL: [Link])

  • TLC troubleshooting. ChemBAM. (URL: [Link])

  • Thin Layer Chromatography. Chemistry LibreTexts. (URL: [Link])

  • Recrystallization. (URL: [Link])

  • Tailing in TLC - can anyone help? ResearchGate. (URL: [Link])

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. (URL: [Link])

  • Solvent Selection and Recrystallization Guide. Scribd. (URL: [Link])

  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. (URL: [Link])

  • Recrystallization. (URL: [Link])

  • RECRYSTALLISATION. (URL: [Link])

  • Recrystallization. Wired Chemist. (URL: [Link])

  • troubleshooring flash chromatography purification. Reddit. (URL: [Link])

  • Experimental No. (4) Recrystallization. (URL: [Link])

  • Acid-Base Extraction. (URL: [Link])

  • Several Problems of Flash Column Chromatography. Hawach Scientific. (URL: [Link])

  • A New Approach to the Synthesis of 4H-1,3,5-Oxadiazine Derivatives. ResearchGate. (URL: [Link])

  • A New Approach to the Synthesis of 4H-1,3,5-Oxadiazine Derivatives. Biointerface Research in Applied Chemistry. (URL: [Link])

  • Synthesis and Characterizations of New 1,3-Oxazine Derivatives. (URL: [Link])

  • Troubleshooting: Flash Column Chromatography. University of Rochester, Department of Chemistry. (URL: [Link])

  • Purification of heterocyclic organic nitrogen compounds.
  • 4.8: Acid-Base Extraction. Chemistry LibreTexts. (URL: [Link])

  • Separation of Acidic, Basic and Neutral Compounds. Magritek. (URL: [Link])

  • NEW 1,3,5-HETEROCYCLOHEXANES: DIOXAZINES, OXADIAZINES, THIADIAZINES, OXATHIAZINES AND TRIAZINES AND THEIR AMINATION, TRANSAMINAT. Semantic Scholar. (URL: [Link])

  • Synthesis and Biological Activities of[11][21]-Oxazine Derivatives. Der Pharma Chemica. (URL: [Link])

  • Dioxazines, Oxathiazines, and Dithiazines. ResearchGate. (URL: [Link])

  • Acid-Base Properties of Nitrogen Heterocycles. Pearson. (URL: [Link])

  • Recent trends in the impurity profile of pharmaceuticals. PMC, NIH. (URL: [Link])

  • Insight into the Synthesis and Characterization of Organophosphorus-Based Bridged Triazine Compounds. MDPI. (URL: [Link])

  • Characterization of impurities in sulfasalazine. PubMed. (URL: [Link])

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometric Fragmentation of 2-Methyl-4-phenyl-6H-1,3,5-oxathiazine: A Predictive Analysis Based on Analogous Heterocyclic Systems

This guide provides a detailed predictive analysis of the electron ionization (EI) mass spectrometric fragmentation pathways of 2-Methyl-4-phenyl-6H-1,3,5-oxathiazine. In the absence of direct experimental spectra in pee...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed predictive analysis of the electron ionization (EI) mass spectrometric fragmentation pathways of 2-Methyl-4-phenyl-6H-1,3,5-oxathiazine. In the absence of direct experimental spectra in peer-reviewed literature for this specific molecule, this document leverages established fragmentation principles of structurally related heterocyclic systems to build a robust predictive framework. This analysis is designed to assist researchers, scientists, and drug development professionals in identifying and characterizing this and similar novel heterocyclic compounds.

The structural elucidation of new chemical entities is a cornerstone of modern drug discovery and development.[1][2] Mass spectrometry serves as a pivotal analytical technique in this process, offering critical information on molecular weight and structure through the analysis of fragmentation patterns.[3] The 1,3,5-oxathiazine ring system, a sulfur and nitrogen-containing heterocycle, represents a class of compounds with significant potential for biological activity.[4] Understanding its behavior under mass spectrometric conditions is essential for its unambiguous identification in complex matrices.

This guide will first outline a standard experimental protocol for acquiring mass spectral data. It will then delve into the predicted fragmentation pathways of the title compound, drawing mechanistic parallels from the known fragmentation of 1,3-oxathianes, 1,3,5-triazines, and various phenyl-substituted heterocycles.[5][6][7]

Part 1: Experimental Protocol for Mass Spectrometric Analysis

To ensure the generation of high-quality, reproducible data for a compound like 2-Methyl-4-phenyl-6H-1,3,5-oxathiazine, a standardized approach using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is recommended.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 1 mg of 2-Methyl-4-phenyl-6H-1,3,5-oxathiazine.

    • Dissolve the sample in 1 mL of a high-purity volatile solvent such as Dichloromethane or Ethyl Acetate to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of approximately 10-20 µg/mL for analysis.

  • Instrumentation: GC-MS System:

    • A standard GC-MS system equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) and a quadrupole mass analyzer is suitable.

  • Gas Chromatography (GC) Parameters:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Injection Mode: Splitless (to maximize sensitivity for a novel compound)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 300 °C.

      • Final hold: Hold at 300 °C for 5 minutes.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV (standard for generating reproducible fragmentation patterns)

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-500

    • Solvent Delay: 3-4 minutes (to prevent filament damage from the solvent peak)

  • Data Acquisition and Analysis:

    • Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

    • Extract the mass spectrum from the apex of the corresponding chromatographic peak.

    • Process the data to identify the molecular ion (M⁺˙) and all significant fragment ions, comparing them against the predicted pathways outlined below.

Part 2: Predicted Fragmentation Pathways of 2-Methyl-4-phenyl-6H-1,3,5-oxathiazine

The molecular structure of 2-Methyl-4-phenyl-6H-1,3,5-oxathiazine (Molecular Weight: 193.26 g/mol ) contains several features that will dictate its fragmentation: the labile heterocyclic oxathiazine ring, a stable phenyl substituent, and a methyl group at the 2-position.

Pathway A: Primary Heterocyclic Ring Cleavage

The 6H-1,3,5-oxathiazine ring is expected to be the primary site of initial fragmentation due to the presence of multiple heteroatoms and single bonds. Drawing parallels with the fragmentation of 1,3-oxathiane, which also contains an O-C-S linkage, a retro-Diels-Alder (RDA) type cleavage is a highly probable event.[7]

The molecular ion (m/z 193) can undergo a concerted ring cleavage, expelling a neutral thioformaldehyde (CH₂S) molecule. This would lead to the formation of a resonance-stabilized N-phenyl-N-methylcarboxamide cation. However, a more likely initial fragmentation involves the cleavage of the weakest bonds. The C-S and C-O bonds are generally more susceptible to cleavage than C-N bonds.

A plausible pathway involves the cleavage of the C6-S and C2-O bonds, leading to the expulsion of a neutral fragment and the formation of a charged species containing the phenyl and methyl groups.

Caption: Proposed major ring cleavage pathway.

Pathway B: Phenyl Group Initiated Fragmentation

The presence of the phenyl group often directs fragmentation, leading to characteristic aromatic ions.[8] The phenyl cation (C₆H₅⁺) at m/z 77 is a hallmark of phenyl-containing compounds. Another common fragment is the tropylium ion (C₇H₇⁺) at m/z 91, although its formation here is less direct. A more probable pathway involves the formation of the benzonitrile cation (C₇H₅N⁺˙) at m/z 103, a stable species.

Caption: Fragmentation initiated by the phenyl substituent.

Pathway C: Side-Chain and α-Cleavage

Alpha-cleavage adjacent to the heteroatoms is a fundamental process in mass spectrometry. Cleavage of the methyl group at the C2 position would result in an [M-15]⁺ ion at m/z 178. This ion would be stabilized by the adjacent nitrogen and oxygen atoms.

Caption: Alpha-cleavage resulting in the loss of a methyl radical.

Summary of Predicted Fragments

The following table summarizes the most probable key ions in the EI mass spectrum of 2-Methyl-4-phenyl-6H-1,3,5-oxathiazine.

m/zProposed FormulaProposed IdentityNeutral Loss
193[C₁₀H₁₁NOS]⁺˙Molecular Ion (M⁺˙)-
178[C₉H₈NOS]⁺[M - CH₃]⁺CH₃•
118[C₈H₈N]⁺Phenyl-N-methyl azomethine cationC₂H₃OS
103[C₇H₅N]⁺˙Benzonitrile cationC₃H₆OS
77[C₆H₅]⁺Phenyl cationC₄H₆NOS

Part 3: Comparative Analysis with Alternative Structures

To validate these predictions, it is instructive to compare the expected fragmentation of our target molecule with the known fragmentation of related heterocyclic systems.

Comparison with 1,3-Oxathianes

The mass spectra of 1,3-oxathianes are dominated by ring cleavage.[7] The primary fragmentation modes involve the formation of fragments containing two to four ring atoms. This supports the prediction that the oxathiazine ring in our target compound will be highly labile. However, the presence of the nitrogen atom and the phenyl substituent in 2-Methyl-4-phenyl-6H-1,3,5-oxathiazine will significantly alter the charge distribution and stability of the resulting fragments, favoring pathways that lead to resonance-stabilized, nitrogen-containing cations like the benzonitrile cation (m/z 103).

Comparison with 1,3,5-Triazin-2-ones

Studies on 1,3,5-triazin-2-one derivatives show that fragmentation can proceed while keeping the triazine nucleus intact, such as through the loss of substituents.[6] However, they also exhibit complex extrusion and ring-contraction processes. This duality suggests that while our target molecule will likely undergo extensive ring cleavage, fragments where the heterocyclic ring remains partially or fully intact (like the [M-CH₃]⁺ ion at m/z 178) are also expected. The substitution of two nitrogen atoms in the triazine with oxygen and sulfur atoms in the oxathiazine is expected to make the ring less stable and more susceptible to initial cleavage.

Comparative Data Summary
CompoundKey Structural FeatureCommon/Predicted Fragments (m/z)Key Mechanistic Feature
2-Methyl-4-phenyl-6H-1,3,5-oxathiazine O-C-N-C-S-C Ring, Phenyl group193, 178, 118, 103, 77Ring cleavage and formation of stable aromatic cations.
Alkyl-1,3-Oxathianes [7]O-C-S-C-C-C RingVaries with alkylationPredominant ring cleavage into smaller fragments.
Phenyl-Substituted Propenoates [5]Phenyl group adjacent to a side chainVaries with substitutionLoss of substituents from the phenyl ring and side chain.
Ketamine Analogues (Phenyl-containing) [8]Phenyl group91 (tropylium), 77 (phenyl)Characteristic fragments of the phenyl group itself.
1,3,5-Triazin-2-ones [6]N-C-N-C-N-C RingVaries with substitutionLoss of substituents and ring extrusion/contraction.

Conclusion

The electron ionization mass spectrum of 2-Methyl-4-phenyl-6H-1,3,5-oxathiazine is predicted to be characterized by a discernible molecular ion peak at m/z 193. The fragmentation pattern will likely be dominated by two primary routes:

  • Heterocyclic Ring Cleavage: Leading to the formation of stable, resonance-stabilized ions such as the benzonitrile cation (m/z 103).

  • Side-Chain and α-Cleavage: Resulting in the loss of the methyl group to form an abundant ion at m/z 178 and the formation of characteristic aromatic fragments like the phenyl cation at m/z 77.

This predictive guide, grounded in the established principles of mass spectrometry for analogous compounds, provides a robust framework for interpreting experimental data. By understanding these likely fragmentation pathways, researchers can more confidently and accurately perform structural elucidation of novel 1,3,5-oxathiazine derivatives and accelerate the drug discovery process.

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